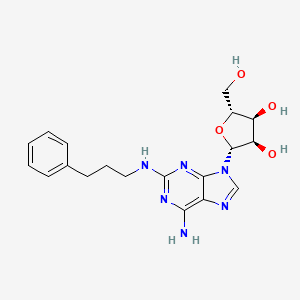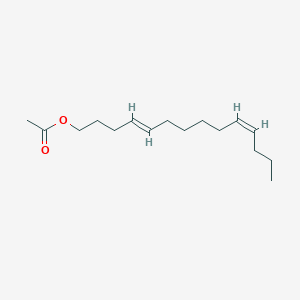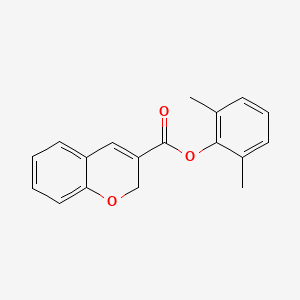![molecular formula C12H14Cl3N3O B12922254 N-[2,2,2-Trichloro-1-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxamide CAS No. 105624-75-7](/img/structure/B12922254.png)
N-[2,2,2-Trichloro-1-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2,2-Trichloro-1-(pyrrolidin-1-yl)ethyl)nicotinamide: is a synthetic organic compound that features a unique structure combining a pyrrolidine ring, a trichloromethyl group, and a nicotinamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,2-Trichloro-1-(pyrrolidin-1-yl)ethyl)nicotinamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.
Introduction of the Trichloromethyl Group: The trichloromethyl group is introduced via chlorination reactions, often using reagents like trichloromethyl chloroformate.
Coupling with Nicotinamide: The final step involves coupling the trichloromethyl-pyrrolidine intermediate with nicotinamide under suitable conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the trichloromethyl group, converting it to a dichloromethyl or methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trichloromethyl group, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of dichloromethyl or methyl derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(2,2,2-Trichloro-1-(pyrrolidin-1-yl)ethyl)nicotinamide involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nicotinamide moiety may interact with nicotinamide adenine dinucleotide (NAD)-dependent enzymes, affecting metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
- N-(2,2,2-Trichloro-1-(pyrrolidin-1-yl)ethyl)benzamide
- N-(2,2,2-Trichloro-1-(pyrrolidin-1-yl)ethyl)isonicotinamide
Comparison:
- N-(2,2,2-Trichloro-1-(pyrrolidin-1-yl)ethyl)nicotinamide is unique due to the presence of the nicotinamide moiety, which imparts specific biological activity and potential therapeutic applications.
- The benzamide and isonicotinamide analogs may have different pharmacological profiles and chemical reactivity due to variations in their aromatic rings.
Eigenschaften
CAS-Nummer |
105624-75-7 |
|---|---|
Molekularformel |
C12H14Cl3N3O |
Molekulargewicht |
322.6 g/mol |
IUPAC-Name |
N-(2,2,2-trichloro-1-pyrrolidin-1-ylethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H14Cl3N3O/c13-12(14,15)11(18-6-1-2-7-18)17-10(19)9-4-3-5-16-8-9/h3-5,8,11H,1-2,6-7H2,(H,17,19) |
InChI-Schlüssel |
CVXFWZJXKJKDHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C(C(Cl)(Cl)Cl)NC(=O)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


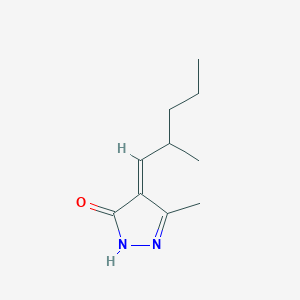
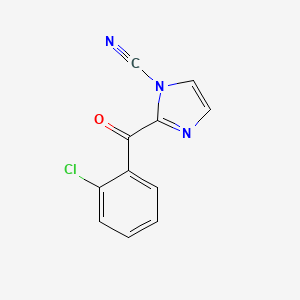
![4-Piperidinol, 1-[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]-](/img/structure/B12922173.png)
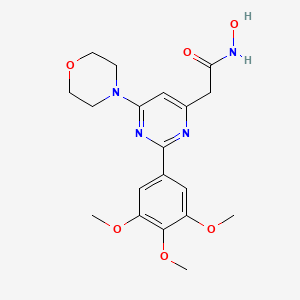
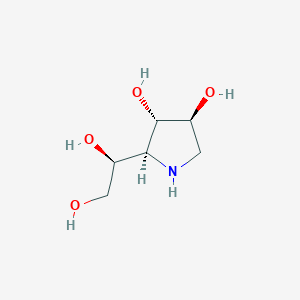
![1'-(4-(Phenylthio)phenyl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12922197.png)
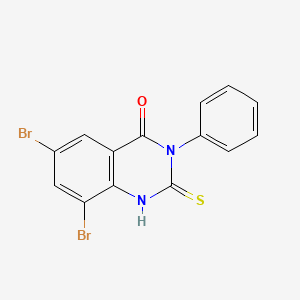
![1-Methyl-5-phenyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B12922200.png)
